molecular formula C4H4BrClN4 B2967868 5-Bromo-2-chloro-4-hydrazinylpyrimidine CAS No. 1021268-16-5

5-Bromo-2-chloro-4-hydrazinylpyrimidine

Cat. No.: B2967868
CAS No.: 1021268-16-5
M. Wt: 223.46
InChI Key: AMSJZRAXFYZFSC-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-hydrazinylpyrimidine is a halogenated pyrimidine derivative characterized by the presence of bromine, chlorine, and hydrazine functional groups. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Pyrimidine: The compound can be synthesized by halogenating pyrimidine derivatives under controlled conditions. Bromination and chlorination reactions are typically carried out using bromine and chlorine gas, respectively, in the presence of a suitable catalyst.

  • Hydrazinolysis: The introduction of the hydrazine group can be achieved through hydrazinolysis of halogenated pyrimidines. This reaction involves treating the halogenated pyrimidine with hydrazine hydrate under reflux conditions.

Industrial Production Methods: Industrial production of this compound involves large-scale halogenation and hydrazinolysis reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of pyrimidinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of aminopyrimidines.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide or potassium iodide.

Major Products Formed:

  • Pyrimidinone Derivatives: Resulting from oxidation reactions.

  • Aminopyrimidines: Resulting from reduction reactions.

  • Functionalized Pyrimidines: Resulting from substitution reactions.

Scientific Research Applications

Chemistry: 5-Bromo-2-chloro-4-hydrazinylpyrimidine is used as an intermediate in the synthesis of various heterocyclic compounds. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the development of bioactive molecules.

Medicine: Research has explored its use in drug discovery, particularly in the design of new therapeutic agents. Its structural features make it suitable for targeting specific biological pathways.

Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals. Its versatility in chemical reactions allows for the synthesis of a wide range of industrial chemicals.

Mechanism of Action

The mechanism by which 5-Bromo-2-chloro-4-hydrazinylpyrimidine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 5-Bromo-2-chloropyrimidine: Lacks the hydrazine group.

  • 5-Bromo-2-chloro-4-aminopyrimidine: Contains an amino group instead of hydrazine.

  • 5-Bromo-2-chloro-4-methylpyrimidine: Contains a methyl group instead of hydrazine.

Properties

IUPAC Name

(5-bromo-2-chloropyrimidin-4-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrClN4/c5-2-1-8-4(6)9-3(2)10-7/h1H,7H2,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSJZRAXFYZFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)NN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 500 mL round bottom flask was charged with 5-bromo-2,4-dichloropyrimidine (13.5 g, 59.2 mmol), hydrazine hydrate (8.8 mL, 181 mmol) and absolute ethanol (300 mL). The resulting solution was refluxed under N2 for 12 h. Work-up: the resulting crystalline solid was collected by filtration. The solid was washed with ethanol (100 mL), and dried to afford 17 g (quantitative) of the product as a yellow solid, which was used in the next step without further purification.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
8.8 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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